molecular formula C10H10ClN3O2 B018945 4-Amino-2-chloro-6,7-dimethoxyquinazoline CAS No. 23680-84-4

4-Amino-2-chloro-6,7-dimethoxyquinazoline

Cat. No. B018945
CAS RN: 23680-84-4
M. Wt: 239.66 g/mol
InChI Key: HWIIAAVGRHKSOJ-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of quinazoline drugs. This compound has garnered attention due to its role in pharmaceutical applications and its complex synthesis process.

Synthesis Analysis

The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline typically involves a multi-step process starting from vanillin. This process includes methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination (Xu Guangshan, 2011). Another study details the synthesis with an overall yield of around 26%, highlighting the mild reaction conditions and industrial adaptability of the process (Qu Qing-mei, 2006).

Molecular Structure Analysis

In the solid state, molecules of 4-amino-2-chloro-6,7-dimethoxyquinazoline form base-paired N-H...N hydrogen-bonded dimers, with the quinazoline moieties each flanked by a methanol molecule via N-H...O hydrogen bonding (C. Lai, L. Bo, S. Huang, 1997).

Chemical Reactions and Properties

This compound is involved in nucleophilic substitution reactions to form various derivatives. For instance, a series of 4-aminoquinazoline derivatives were prepared by reacting 6,7,8-trimethoxy-4-chloroquinazoline with aryl amine (Gang Liu et al., 2007).

Scientific Research Applications

  • Synthesis and Pharmaceutical Precursor : It has been developed as a more efficient precursor for antihypertensive drugs (Kumaraswamy, Jena, Sastry, & Kumar, 2004). Another study achieved the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline from vanillin, optimizing the process for a 37% overall yield, indicating its potential for industrial production (Xu Guangshan, 2011).

  • Antihypertensive Activity : Some derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, such as those synthesized in a study by Sekiya et al., have been found to effectively reduce blood pressure in spontaneously hypertensive rats (Sekiya, Hiranuma, Hata, Mizogami, Hanazuka, & Yamada, 1983).

  • Antitumor and Antimicrobial Applications : Novel 6,7-dimethoxyquinazoline derivatives exhibit promising antitumor and antimicrobial activities, suggesting potential for future pharmaceutical applications (Kassab, Gedawy, Mahmoud, & Khattab, 2016).

  • Potential in Treating Epidermal Growth Factor Receptor-Related Diseases : Studies have indicated that certain derivatives can inhibit the tyrosine kinase activity of the epidermal growth factor receptor, offering potential treatments for related diseases (Rewcastle, Palmer, Bridges, Showalter, Sun, Nelson, McMichael, Kraker, Fry, & Denny, 1996).

  • DNA Interaction and Cancer Therapy : N-alkyl(anilino)quinazoline derivatives, which include 4-Amino-2-chloro-6,7-dimethoxyquinazoline, have shown significant interaction with DNA, indicating their potential as DNA intercalating agents in cancer therapy (Garofalo et al., 2010).

  • Role in Antimalarial Drugs : Chloroquine and related antimalarials, which include quinazoline derivatives, act by complexing with iron in the parasite's food vacuoles, highlighting the importance of basic amino side chains in these drugs (Egan, Hunter, Kaschula, Marques, Misplon, & Walden, 2000).

  • Pharmacokinetics and Toxicity in Leukemia Treatment : The Janus kinase 3 inhibitor WHI-P131, which includes 4-Amino-2-chloro-6,7-dimethoxyquinazoline, has shown promising pharmacokinetics and toxicity profiles in preclinical models, suggesting potential for treating acute lymphoblastic leukemia (Uckun, Ek, Liu, & Chen, 1999).

  • Discovery of PDE10A Inhibitors : Research has discovered 6,7-dimethoxy-4-pyrrolidylquinazoline PDE10A inhibitors, demonstrating the potential of 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives in developing new pharmacological agents (Chappie et al., 2007).

Safety And Hazards

“4-Amino-2-chloro-6,7-dimethoxyquinazoline” is classified as Acute Tox. 4 (Oral), with an ATE=500 mg/kg bodyweight. It causes skin irritation (Skin Irrit. 2, H315) and serious eye irritation (Eye Irrit. 2, H319) . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-chloro-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIIAAVGRHKSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057694
Record name 4-Amino-2-chloro-6,7-dimethoxyquinazoline
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Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloro-6,7-dimethoxyquinazoline

CAS RN

23680-84-4
Record name 4-Amino-2-chloro-6,7-dimethoxyquinazoline
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Record name 2-Chloro-6,7-dimethoxy-4-quinazolinamine
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Record name 4-Amino-2-chloro-6,7-dimethoxyquinazoline
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Record name 2-chloro-6,7-dimethoxyquinazolin-4-amine
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Record name 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE
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Synthesis routes and methods

Procedure details

8.6 g of 2.4-Dichloro-6,7-dimethoxy quinazoline was dissolved in 300 ml of tetrahydrofuran and NH3 -gas was introduced to the solution. After saturated with NH3 -gas, the reaction mixture was allow to stand for 2 days and the solvent was removed. The resulting precipitate was collected by filtration and recrystallized from methanol. 2.8 g of desired compound was obtained. m.p. 248° C. (decomp.)
Quantity
8.6 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
G Zhou, K Chen, Z Yang, D Shao… - Journal of Chemical & …, 2020 - ACS Publications
The present study investigating the experimental equilibrium solubility of 2-chloro-4-amino-6,7-dimethoxyquinazoline (CADQ) dissolved in 12 kinds of neat organic solvents, including …
Number of citations: 6 pubs.acs.org
G Kumaraswamy, N Jena, MNV Sastry… - Organic preparations …, 2004 - Taylor & Francis
Quinazolines bearing various substituents are receiving significant attention because of their various biological properties.'Important drugs of the quinazoline family in current use for the …
Number of citations: 11 www.tandfonline.com
A Leonardi, G Motta, C Boi, R Testa… - Journal of medicinal …, 1999 - ACS Publications
A new series of novel piperazine and non-piperazine derivatives of 2,4-diamino-6,7-dimethoxyquinazoline was synthesized and evaluated for binding affinity toward α 1 -adrenergic …
Number of citations: 35 pubs.acs.org
JO Otutu, EK Ossai, SU Ameuru - International Journal of Biological and …, 2015 - ajol.info
In an attempt to find more environmentally friendly azo dyes, the synthesis and application of disazo disperse dye derivatives of 4-amino-2-chloro-6, 7-dimethoxyquinazoline and 3-…
Number of citations: 7 www.ajol.info
SF Campbell, JC Danilewicz… - Journal of medicinal …, 1988 - ACS Publications
A series of 4-amino-6, 7-dimethoxy-2-[4-(substituted oxyethoxy) piperidino] quinazoline derivatives (2) was synthesized and evaluated for «-adrenoceptor affinity and antihypertensive …
Number of citations: 15 pubs.acs.org
VA Alabaster, SF Campbell… - Journal of medicinal …, 1987 - ACS Publications
OCH2CONHC4H9 activity between 11 and 24 corresponds to a 1.68 keal/mol increase in binding energy, which may support a specific hydrophobic interaction between the aromatic …
Number of citations: 38 pubs.acs.org
RN Rao, D Nagaraju, N Jena… - Journal of separation …, 2006 - Wiley Online Library
A reversed‐phase high‐performance liquid‐chromatographic method for monitoring of reactions involved in process development of a key intermediate of antihypertensive drugs, eg, …
CP Lai, L Bo, SD Huang - Acta Crystallographica Section C: Crystal …, 1997 - scripts.iucr.org
Molecules of 4-amino-2-chloro-6,7-dimethoxyquinazoline, C10H10ClN3O2.CH3OH, form base-paired N—H⋯N hydrogen-bonded dimers in the solid state with N⋯N = 3.088 (2) Å. The …
Number of citations: 5 scripts.iucr.org
M Ram Yadav, B Singh Chauhan… - Letters in Drug …, 2015 - ingentaconnect.com
It has been reported that 6,7-dimethoxyquinazoline derivatives have cytotoxic potential independent of their α1- adrenoceptor blocking potential. Bioisosteres of 2-arylquinazolines are …
Number of citations: 5 www.ingentaconnect.com
T Sekiya, H Hiranuma, S Hata… - Journal of Medicinal …, 1983 - ACS Publications
A series of 30 4-amino-2-(4-cinnamoylpiperazino)-6, 7-dimethoxyquinazoline derivatives was prepared and tested for their ability toreduce blood pressure in conscious, spontaneously …
Number of citations: 23 pubs.acs.org

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